Balanced Lipophilicity for CNS Drug-Likeness
N-(Thiophen-2-ylmethyl)cyclopentanamine exhibits an XLogP3 of 2.3, which falls within the optimal range (1.5–3.5) for CNS drug candidates [1]. In contrast, the cyclohexyl analog N-(thiophen-2-ylmethyl)cyclohexanamine has a higher XLogP3 of 2.8, potentially increasing plasma protein binding and reducing free drug concentration, while the cyclopropyl analog N-(thiophen-2-ylmethyl)cyclopropanamine has a lower XLogP3 of 1.6, which may limit membrane permeability [REFS-2, REFS-3]. This intermediate lipophilicity makes the cyclopentyl derivative a preferred starting point for lead optimization programs targeting the CNS or other tissues requiring balanced ADME properties.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | N-(thiophen-2-ylmethyl)cyclohexanamine: XLogP3 = 2.8; N-(thiophen-2-ylmethyl)cyclopropanamine: XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = -0.5 vs. cyclohexyl analog; ΔXLogP3 = +0.7 vs. cyclopropyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Lipophilicity directly influences membrane permeability, solubility, and metabolic clearance; the cyclopentyl derivative avoids the high lipophilicity penalty of the cyclohexyl analog, which could lead to increased promiscuity and toxicity.
- [1] PubChem Computed Properties for CID 961396: XLogP3 2.3. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Computed Properties for CID 964334: XLogP3 2.8. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Computed Properties for CID 3152562: XLogP3 1.6. National Center for Biotechnology Information (2025). View Source
